4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is a chemical compound characterized by its unique structural features, including a chloro group, a tetrahydropyran ring, and an indazole moiety. Its molecular formula is , and it has a molecular weight of approximately 236.70 g/mol . This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biological research.
4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine exhibits potential biological activities, making it a candidate for pharmacological studies. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that compounds with similar structures often show promise in anti-cancer and anti-inflammatory activities .
The synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol in the presence of a catalyst. The reaction conditions often require heating the mixture to specific temperatures for a defined period to achieve complete conversion .
For large-scale synthesis, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as recrystallization or chromatography may be employed for purification.
This compound has several applications across various scientific domains:
Research has indicated that 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine interacts with specific molecular targets, potentially influencing enzymatic pathways. Mechanistic studies have shown that it may bind to enzymes or receptors, leading to modulation of their activity . Further investigations into its interaction profile could reveal additional therapeutic potentials.
Several compounds share structural similarities with 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole | C12H13ClN2O | Pyrazole ring instead of indazole |
| 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[3,4-c]pyridine | C12H13ClN3O | Pyridine ring structure |
| 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amines | C12H15N3O | Lacks chloro substituent |
4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is unique due to its specific combination of functional groups and structural features. This distinctiveness may confer unique biological activities and chemical reactivity compared to similar compounds, potentially leading to different therapeutic applications .
The indazole core is typically functionalized via nucleophilic aromatic substitution (NAS) at the 4-chloro position. In a representative protocol, 4-chloro-indazol-5-amine undergoes THP protection under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) to yield the THP-protected intermediate. Subsequent deprotection is achieved using HCl in methanol, with yields exceeding 85%. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | ±5% variability |
| Solvent | Dichloromethane | Maximizes NAS |
| Catalyst Loading | 10 mol% PPTS | Prevents hydrolysis |
This approach leverages the electron-withdrawing chloro group to activate the indazole ring for selective amination.
The THP group serves as a transient protecting agent for the indazole amine. Surface-mediated deprotection on TiO₂ has been demonstrated to occur at room temperature in non-coordinating solvents (e.g., toluene), with binding affinities quantified via infrared spectroscopy. Comparative studies reveal:
| Substrate | Deprotection Rate (h⁻¹) | Binding Energy (kJ/mol) |
|---|---|---|
| THP-Indazole | 0.45 ± 0.03 | -72.3 ± 1.2 |
| Unprotected Analog | N/A | -68.9 ± 0.8 |
The THP group enhances solubility in organic solvents by 3.2-fold compared to unprotected analogs.
Palladium-catalyzed Buchwald-Hartwig amination enables direct introduction of the THP group. Using Pd(OAc)₂/Xantphos as a catalytic system, coupling efficiencies reach 92% under microwave irradiation (120°C, 30 min). Key advantages include:
Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective amination of 4-chloroindazole derivatives. In a landmark study, 94% enantiomeric excess (ee) was achieved using 20 mol% catalyst loading in hexafluoroisopropanol (HFIP). The mechanism proceeds via a ion-pair transition state stabilized by hydrogen bonding.
Ball-milling techniques eliminate solvent use while maintaining high yields (87–91%). Reaction kinetics follow a second-order rate law:
$$
\text{Rate} = k[\text{Indazole}][\text{THP-Cl}]
$$
where $$ k = 0.15 \, \text{L mol}^{-1} \text{min}^{-1} $$ at 300 rpm.
Visible-light-driven catalysis using Ru(bpy)₃²⁺ achieves 78% yield under ambient conditions. The proposed mechanism involves single-electron transfer (SET) from the indazole to the excited photocatalyst, followed by radical recombination with THP-amine.